
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinolinone core with methoxy and hydroxy functional groups, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the quinolinone core or the methoxy groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline compounds .
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylethylamine: An aromatic ether with similar methoxy substituents.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares a similar core structure with different functional groups.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one is unique due to its specific combination of functional groups and the quinolinone core.
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-3-hydroxy-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C17H17NO4/c1-21-13-8-7-10(9-14(13)22-2)15-17(20)16(19)11-5-3-4-6-12(11)18-15/h3-9,15,17-18,20H,1-2H3 |
Clé InChI |
GLSRHVXZALELBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2C(C(=O)C3=CC=CC=C3N2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one](/img/structure/B15147246.png)
![[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B15147248.png)
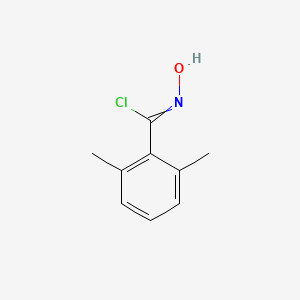
![1-(3-chloro-4-methylphenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15147277.png)
![[(Furan-2-yl)(phenyl)methyl]hydrazine](/img/structure/B15147282.png)
![6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B15147285.png)
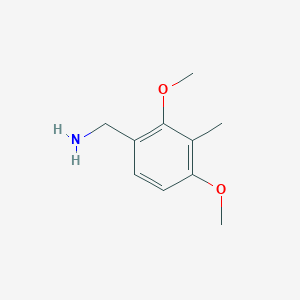

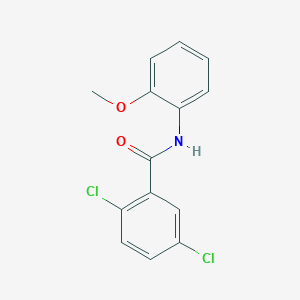

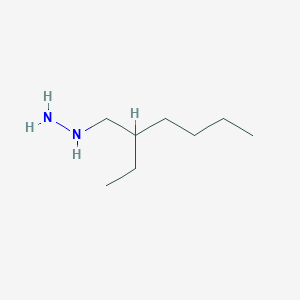
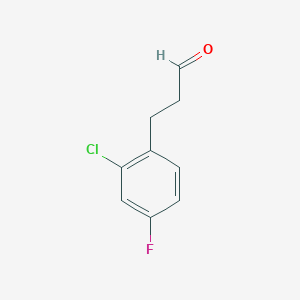
![(1R,2S)-2-{[2-(phenylcarbamoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B15147349.png)
